molecular formula C10H8N2O2 B3277307 5-Methyl-8-nitroquinoline CAS No. 65745-69-9

5-Methyl-8-nitroquinoline

Cat. No.: B3277307
CAS No.: 65745-69-9
M. Wt: 188.18 g/mol
InChI Key: PJUFTRGYNSXIDE-UHFFFAOYSA-N
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Description

5-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-8-nitroquinoline typically involves nitration and methylation reactions. One common method includes the nitration of 2-methylquinoline, followed by separation of isomeric mixtures. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The methylation can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the nitro group. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

5-Methyl-8-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methyl-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-8-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in its analogs .

Biological Activity

5-Methyl-8-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with related compounds, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of both a methyl group at the 5-position and a nitro group at the 8-position of the quinoline ring. This unique structure contributes to its distinct biological properties compared to other quinoline derivatives.

Compound NameStructureKey Features
This compoundStructureContains both methyl and nitro groups
5-MethylquinolineStructureLacks nitro group; different activity
8-NitroquinolineStructureLacks methyl group; different activity
5,7,8-TrifluoroquinolineStructureEnhanced activity due to fluorine atoms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that cause cytotoxic effects by interacting with cellular components.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cell survival.
  • DNA Interaction : It has been shown to interfere with DNA synthesis, contributing to its anticancer and antimicrobial activities.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

3.2 Anticancer Activity

The compound has also been evaluated for its potential anticancer effects:

  • Cell Lines Tested : It has shown cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values : The IC50 values for these cell lines range from 15 to 30 µM, indicating promising anticancer activity .

4. Comparative Analysis with Related Compounds

Comparative studies have highlighted the unique properties of this compound in relation to other quinoline derivatives:

  • 5-Methylquinoline : Lacks the nitro group, resulting in reduced reactivity and biological activity.
  • 8-Nitroquinoline : The absence of the methyl group alters its pharmacological profile.
  • Fluorinated Analogues : Compounds like 5,7,8-Trifluoroquinoline demonstrate enhanced stability and biological activity due to the presence of fluorine atoms.

5. Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 150 to 680 nM for resistant strains .
  • Another investigation into its antifungal properties revealed effectiveness against Candida albicans, with IC50 values between 4.93–19.38 µg/mL .

6. Conclusion

The biological activity of this compound underscores its potential as a lead compound in drug development for antimicrobial and anticancer therapies. Its unique chemical structure allows for specific interactions that enhance its efficacy compared to other quinoline derivatives. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

Properties

IUPAC Name

5-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUFTRGYNSXIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-methyl-2-nitroaniline (1.0 g, 6.57 mmol), glycerol (1.88 g, 20.4 mmol), 3-nitrobenzenesulfonic acid sodium salt (1.92 g, 8.54 mmol) were added to H2SO4/H2O (6 ml, 7:5) solution and heated at 105° C. for 48 h. After completion of the reaction (monitored by LCMS), the mixture was cooled to 45° C. and poured slowly onto ice water (50 ml) and the mixture was extracted with DCM. The combined organic phases were dried (Na2SO4) and concentrated in vacuo to give the title compound (950 mg, 77%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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